molecular formula C18H15N3O6 B15021559 Ethyl 4-(4-nitrophthalimidomethylamino)benzoate

Ethyl 4-(4-nitrophthalimidomethylamino)benzoate

Cat. No.: B15021559
M. Wt: 369.3 g/mol
InChI Key: ONXFUVWVTDMVFR-UHFFFAOYSA-N
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Description

Ethyl 4-(4-nitrophthalimidomethylamino)benzoate is a complex organic compound that belongs to the class of benzoate esters

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-nitrophthalimidomethylamino)benzoate typically involves a multi-step process. One common method includes the esterification of 4-nitrophthalic acid with ethanol in the presence of a catalyst to form ethyl 4-nitrophthalate. This intermediate is then reacted with 4-aminomethylbenzoic acid under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents such as toluene and catalysts like sulfuric acid to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to optimize yield and purity. The use of advanced reactors and automation can enhance the efficiency of the process, ensuring consistent quality and scalability for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-nitrophthalimidomethylamino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-(4-nitrophthalimidomethylamino)benzoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-(4-nitrophthalimidomethylamino)benzoate involves its interaction with specific molecular targets. The nitrophthalimide group can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The ester group allows for hydrolysis, releasing active metabolites that can exert biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-(4-nitrophthalimidomethylamino)benzoate is unique due to the presence of the nitrophthalimide group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from other benzoate esters that lack this functional group .

Properties

Molecular Formula

C18H15N3O6

Molecular Weight

369.3 g/mol

IUPAC Name

ethyl 4-[(5-nitro-1,3-dioxoisoindol-2-yl)methylamino]benzoate

InChI

InChI=1S/C18H15N3O6/c1-2-27-18(24)11-3-5-12(6-4-11)19-10-20-16(22)14-8-7-13(21(25)26)9-15(14)17(20)23/h3-9,19H,2,10H2,1H3

InChI Key

ONXFUVWVTDMVFR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NCN2C(=O)C3=C(C2=O)C=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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